molecular formula C4H7N3O2 B3048462 5-Amino-1,3-diazinane-2,4-dione CAS No. 17017-92-4

5-Amino-1,3-diazinane-2,4-dione

Cat. No. B3048462
CAS RN: 17017-92-4
M. Wt: 129.12 g/mol
InChI Key: VECZRUUWLHHAPF-UHFFFAOYSA-N
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Patent
US07101883B2

Procedure details

A suspension of 5-aminouracil (0.3 g, 2.3 mmol) in ethanol: water (25:5 ml) was degassed with nitrogen gas, then palladium hydroxide on carbon was added. The reaction was charged with hydrogen (65 PSI). The reaction was shaken for 5 h, filtered to remove the catalyst and concentrated to give 5-aminodihydro-2,4(1H,3H)-pyrimidinedione (0.3 g, 100%) as a white solid. MS found: (M+H)+=130.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1>C(O)C>[NH2:1][CH:2]1[CH2:7][NH:6][C:5](=[O:8])[NH:4][C:3]1=[O:9]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC=1C(NC(NC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was shaken for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water (25:5 ml) was degassed with nitrogen gas
ADDITION
Type
ADDITION
Details
palladium hydroxide on carbon was added
ADDITION
Type
ADDITION
Details
The reaction was charged with hydrogen (65 PSI)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.